Bicyclo[3.1.1]heptan-3-amine hydrochloride
Description
Bicyclo[3.1.1]heptan-3-amine hydrochloride is a bicyclic amine salt with a unique bridged bicyclo[3.1.1]heptane skeleton. Its molecular formula is C₇H₁₃N·HCl, and its structure features a seven-membered ring system with two fused bridges, creating distinct steric and electronic properties . The compound is synthesized via borane-mediated functionalization of olefins or photochemical radical cyclization of imines derived from bicyclo[1.1.1]pentan-1-amine . Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 116.9 Ų) highlight its compact, rigid geometry, which is advantageous for medicinal chemistry applications .
Properties
IUPAC Name |
bicyclo[3.1.1]heptan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-3-5-1-6(2-5)4-7;/h5-7H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYVRNZCCQCFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.1]heptan-3-amine hydrochloride can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing 3-azabicyclo[3.1.1]heptanes, which can then be converted to the desired amine hydrochloride . Another method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via a Minisci-like reaction .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that can be optimized for high yield and purity. The reduction of spirocyclic oxetanyl nitriles is one such method that has been scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[3.1.1]heptanes, which can have different functional groups attached to the bicyclic framework .
Scientific Research Applications
Structural Characteristics
Bicyclo[3.1.1]heptan-3-amine hydrochloride features a bicyclic framework with an amine group at the third carbon position. Its molecular formula is and it has a molecular weight of approximately 151.64 g/mol. The compound's three-dimensional structure contributes to its reactivity and interaction potential with biological systems, making it a valuable candidate in various synthetic transformations and therapeutic applications.
Bioisosteric Properties
This compound serves as a bioisostere for meta-substituted (hetero)arenes, which are commonly found in pharmaceutical compounds. The structural similarity allows for the substitution of traditional aromatic rings with this bicyclic framework, potentially enhancing the pharmacokinetic properties of drug candidates while maintaining biological activity .
Case Studies
Recent studies have demonstrated the utility of bicyclo[3.1.1]heptanes in drug design:
- Synthesis of Trisubstituted Variants : A novel photoinduced cycloaddition method has been developed for synthesizing trisubstituted bicyclo[3.1.1]heptanes, showcasing their versatility in creating complex structures that can be further functionalized into therapeutic agents .
- Functionalization Opportunities : The compound can undergo various derivatization reactions, leading to new derivatives with potential applications in treating neurological disorders by influencing neurotransmitter systems .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
- Photochemical Approaches : Recent advancements include the use of imine photochemistry to convert readily available bicyclic precursors into bicyclo[3.1.1]heptan-3-amines, enabling efficient access to these valuable building blocks under mild conditions .
- Radical Addition Reactions : The compound can also be synthesized via radical addition reactions, which allow for broad substrate scope and functional group tolerance, making it suitable for diverse applications in organic synthesis .
Preliminary Interaction Studies
Initial research indicates that this compound may interact with various biological receptors or enzymes, potentially modulating neurotransmitter systems or metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential.
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptan-3-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a bioisostere, mimicking the structure and function of meta-substituted arenes and pyridines. This can lead to improved metabolic stability and lipophilicity of drug candidates, enhancing their therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Related Bicyclic Amines
Bicyclo[2.2.1]heptane Derivatives
Example: Mecamylamine Hydrochloride (Bicyclo[2.2.1]heptan-2-amine derivatives)
- Structure: Features a norbornane (bicyclo[2.2.1]heptane) skeleton with methyl and amine substituents.
- Pharmacology: A non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), used historically for hypertension and neuropsychiatric disorders .
- Key Differences :
Example: (R)-(−)-Isopinocampheylamine Hydrochloride
Bicyclo[1.1.1]pentane Derivatives
Example: 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride
Bicyclo[3.1.1]heptane Derivatives with Varied Substituents
Example: 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine Hydrochloride
Bicyclo[2.2.2]octane Derivatives
Example: Bicyclo[2.2.2]octan-1-amine Hydrochloride
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : Bicyclo[3.1.1]heptan-3-amine HCl is more synthetically tractable than strained bicyclo[1.1.1]pentane analogs, with scalable routes via borane chemistry or photochemical methods .
- Pharmacological Potential: Unlike mecamylamine, bicyclo[3.1.1]heptan-3-amine lacks documented receptor activity but is prized for its sp³-hybridized rigidity, which improves drug-like properties .
- Steric Effects : Substituents on bicyclo[3.1.1] systems (e.g., 6,6-dimethyl) significantly modulate solubility and target engagement compared to unsubstituted analogs .
Biological Activity
Bicyclo[3.1.1]heptan-3-amine hydrochloride is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its interactions with various biological systems, synthesis methods, and potential applications.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which consists of a bicyclo[3.1.1] framework with an amine functional group at the third carbon position. Its molecular formula is , and it has a molecular weight of approximately 151.64 g/mol . The compound's three-dimensional arrangement contributes to its reactivity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cycloaddition Reactions : Utilizing photochemical methods to construct the bicyclic framework from simpler precursors .
- Functionalization Techniques : Modifying the amine group to enhance biological activity or to create derivatives with improved properties .
Interaction Studies
Preliminary studies suggest that this compound may interact with various receptors or enzymes, potentially influencing neurotransmitter systems or metabolic pathways . Its ability to act as a bioisostere for meta-substituted benzenes makes it particularly relevant in drug design, as it can mimic the pharmacophoric features of these compounds while maintaining distinct chemical properties .
Cellular Effects
Research indicates that this compound can modulate cellular processes, including:
- Cell Signaling Pathways : Influencing key proteins and enzymes involved in signal transduction.
- Gene Expression : Altering the expression levels of genes associated with specific biological functions .
Case Studies
A notable study highlighted the synthesis of trisubstituted bicyclo[3.1.1]heptanes, demonstrating that derivatives of bicyclo[3.1.1]heptan-3-amine exhibit significant reactivity toward various functional groups, leading to compounds with diverse biological activities . These derivatives were shown to maintain stability and exhibit favorable interactions in biological assays.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[2.2.2]octan-1-amine | Bicyclic | More stable due to additional ring fusion |
| Bicyclo[3.2.0]heptan-2-amine | Bicyclic | Different ring size and position of amine group |
| 3-Azabicyclo[3.1.1]heptane hydrochloride | Bicyclic | Mimics meta-substituted aromatic compounds |
The uniqueness of this compound lies in its specific three-dimensional arrangement and the position of the amine group, which may influence its reactivity and biological interactions compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
